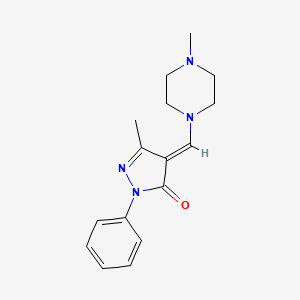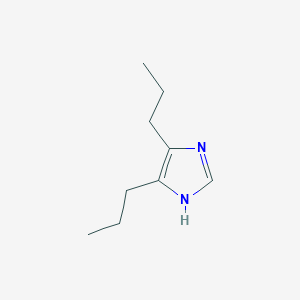![molecular formula C15H22O4 B14701628 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol CAS No. 25532-76-7](/img/structure/B14701628.png)
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol is a complex organic compound characterized by its unique spiro structure This compound features a cyclopropane ring fused to a dihydroindene moiety, with multiple hydroxyl and methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. This can be achieved through a series of reactions, including alkylation, cyclopropanation, and hydroxylation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also contribute to its binding affinity and specificity for certain targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol
- **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol derivatives
Uniqueness
The uniqueness of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol lies in its spiro structure and the presence of multiple functional groups. This combination of features imparts distinct chemical properties and potential applications that are not commonly found in other compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
25532-76-7 |
|---|---|
分子式 |
C15H22O4 |
分子量 |
266.33 g/mol |
IUPAC名 |
2-(hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol |
InChI |
InChI=1S/C15H22O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,11-12,16-19H,4-5,7H2,1-3H3 |
InChIキー |
WDLVHAUYFXIZMX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







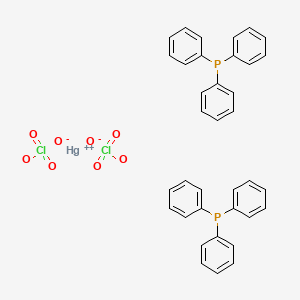
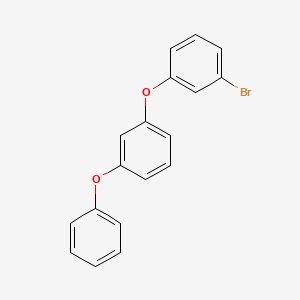
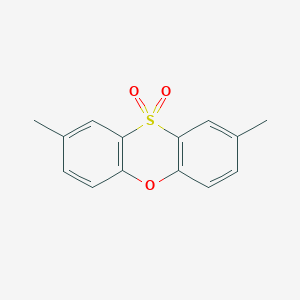

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
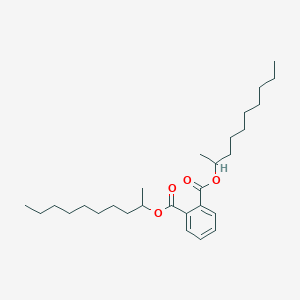
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
